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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid

CAS No.: 871502-87-3

Cat. No.: B1591591

Get Quote

Chemical Profile & Structural Logic
4-Bromo-2-formylbenzoic acid represents a "privileged scaffold" precursor due to its dense

array of orthogonal reactive sites.[1] Its utility stems from the interplay between the electrophilic

ortho-formyl/carboxyl motif and the nucleophilic-susceptible bromine handle.

Structural Analysis[1]
Ortho-Disposition (Positions 1 & 2): The proximity of the aldehyde (-CHO) and carboxylic

acid (-COOH) groups enables rapid heterocyclization.[1] In solution, this molecule exists in

equilibrium with its cyclic tautomer, 5-bromo-3-hydroxyphthalide.[1] This masked "pseudo-

acid" character influences its solubility and reactivity in nucleophilic substitutions.[1]

Bromine Substituent (Position 4): Located meta to the aldehyde and para to the carboxylic

acid, the bromine atom is electronically activated for Palladium-catalyzed cross-coupling

reactions (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of the aromatic

core.[1]
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Property Specification

CAS Number 871502-87-3

Molecular Formula C₈H₅BrO₃

Molecular Weight 229.03 g/mol

Tautomer 5-Bromo-3-hydroxyphthalide

Key Reactivity
Cyclocondensation, Pd-Catalyzed Coupling,

Reductive Amination

Key Reaction Classes
A. Phthalazinone Synthesis (The PARP Inhibitor Route)
The most commercially significant reaction of 4-bromo-2-formylbenzoic acid is its

condensation with hydrazine derivatives to form 6-bromophthalazin-1(2H)-one.[1] This bicyclic

lactam is the pharmacophore core for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g.,

analogs of Olaparib, Talazoparib).[1]

Mechanism:

Nucleophilic Attack: Hydrazine attacks the aldehyde carbonyl (more electrophilic than the

acid).[1]

Hydrazone Formation: Formation of the intermediate hydrazone.[1]

Intramolecular Cyclization: The hydrazone nitrogen attacks the carboxylic acid (or ester),

expelling water/alcohol to close the ring.

Regiochemistry: The bromine ends up at the 6-position of the phthalazinone ring (C1=O, N2-

N3, C4=N, C5, C6-Br).[1]

B. Isoindolinone Formation (Reductive Cyclization)
Reaction with primary amines under reducing conditions yields 5-bromo-isoindolin-1-ones.[1]
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Workflow: Reductive amination of the aldehyde with an amine (R-NH₂) forms an imine, which

is reduced (e.g., NaBH₄) to a secondary amine.[1] Spontaneous or thermal lactamization

with the ortho-carboxylic acid closes the 5-membered ring.[1]

C. Palladium-Catalyzed Cross-Coupling
The C4-Bromine bond remains intact during mild cyclization conditions, allowing for "scaffold-

first, functionalize-later" strategies.[1]

Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.[1]

Sonogashira: Introduction of alkynes for rigid linker systems.

Visualizing the Synthetic Divergence
The following diagram illustrates the divergent pathways available from the core scaffold.

4-Bromo-2-formylbenzoic acid
(CAS 871502-87-3)

Reagent: N2H4.H2O
Condensation
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- H2O
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Cyclization
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Late-Stage Diversification
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Caption: Divergent synthetic pathways from 4-Bromo-2-formylbenzoic acid: Phthalazinone

formation (Green), Isoindolinone formation (Yellow), and Cross-coupling (Red).[1]

Experimental Protocols
Protocol A: Synthesis of 6-Bromo-1(2H)-phthalazinone
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This protocol demonstrates the classic cyclization used to generate the PARP inhibitor core.[1]

Reagents:

4-Bromo-2-formylbenzoic acid (1.0 eq)[1]

Hydrazine hydrate (80% aq.[1] solution, 5.0 eq)

Ethanol (10 mL/g of substrate)[1]

Acetic acid (catalytic, optional)[1]

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 4-Bromo-2-formylbenzoic acid (e.g., 5.0 g,

21.8 mmol) and Ethanol (50 mL). Stir at room temperature until a suspension or partial

solution is obtained.

Addition: Add Hydrazine hydrate (5.3 mL, ~109 mmol) dropwise over 10 minutes. Caution:

Exothermic reaction.[1] The solution typically turns yellow.

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor conversion by TLC (mobile

phase 5% MeOH in DCM) or LC-MS.[1] The product often precipitates as a white/off-white

solid during the reaction.

Workup: Cool the reaction mixture to 0°C in an ice bath and stir for 30 minutes to maximize

precipitation.

Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL)

followed by Diethyl ether (2 x 10 mL) to remove excess hydrazine.

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Validation: Expected Yield: 85–95%. Purity >98%.

1H NMR (DMSO-d6): Look for the singlet at ~8.5 ppm (phthalazinone H-4) and the broad

singlet at ~12.5 ppm (NH).
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Protocol B: Suzuki-Miyaura Coupling on the Acid
Scaffold
This protocol allows modification of the C4 position before ring closure.

Reagents:

4-Bromo-2-formylbenzoic acid (1.0 eq)[1]

Aryl boronic acid (1.2 eq)[1]

Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

K₂CO₃ (3.0 eq)[1]

Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

Degassing: Combine substrate, boronic acid, and base in a reaction vial. Add solvents and

sparge with Nitrogen for 10 minutes to remove oxygen.[1]

Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure.[1] Seal the

vial.

Reaction: Heat to 90°C for 12–16 hours.

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to ensure the carboxylic acid is

protonated and precipitates or extracts).

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.[1]

Purification: The crude biaryl acid is often pure enough for the next step; otherwise,

recrystallize from EtOH/Water.[1]

Comparative Analysis of Cyclization Conditions

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1591591/docs?utm_src=pdf-body#technical-guide-reactivity-applications-of-4-bromo-2-formylbenzoic-acid-1
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7702071.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction
Type

Reagent Solvent Temp
Typical
Yield

Key
Advantage

Phthalazinon

e

Hydrazine

Hydrate
EtOH or H₂O 80–100°C >90%

One-pot;

Product

precipitates

pure.[1]

N-Subst.

Phthalazinon

e

Aryl

Hydrazine
AcOH/EtOH Reflux 70–85%

Direct access

to N-aryl

derivatives.[1]

Isoindolinone

Primary

Amine +

NaBH₄

MeOH 0°C → RT 60–80%

Mild;

Preserves

sensitive

functional

groups.[1]

Phthalimide
Primary

Amine
Xylene 140°C >80%

Requires

oxidation of

the aldehyde

first (or use of

oxidative

conditions).

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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